molecular formula C15H12N2S B7759848 4,5-diphenyl-1H-imidazole-2-thiol

4,5-diphenyl-1H-imidazole-2-thiol

Cat. No.: B7759848
M. Wt: 252.3 g/mol
InChI Key: GMTAWLUJHGIUPU-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-imidazole-2-thiol (CAS 2349-58-8, molecular formula C₁₅H₁₂N₂S) is an imidazole derivative characterized by two phenyl substituents at positions 4 and 5 and a thiol (-SH) group at position 2. It exists in thione-thiol tautomeric forms, with the thione form stabilized in the solid state . This compound is synthesized via TMSCl-catalyzed reactions, yielding 68% under optimized conditions, as confirmed by IR (1209 cm⁻¹ for C=S stretching) and NMR (δ 12.54 ppm for SH resonance in DMSO-d₆) . Its applications span nonlinear optical (NLO) materials, catalysis, and coordination chemistry due to its π-conjugated system and sulfur-based reactivity .

Properties

IUPAC Name

4,5-diphenyl-1H-imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAWLUJHGIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Benzoin and Thiourea

The foundational approach involves refluxing benzoin (1,2-diphenyl-2-hydroxyethyl ketone) with thiourea in acidic media. In a representative procedure, equimolar quantities of benzoin and thiourea are dissolved in hexanol containing hydrochloric acid (10% v/v) and heated under reflux for 4 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of benzoin, followed by cyclodehydration to form the imidazole-2-thione core. This method yields 4,5-diphenyl-1H-imidazole-2-thiol in approximately 50% purity, with residual byproducts necessitating chromatographic purification.

Solvent and Catalyst Optimization

Replacing hexanol with dimethylformamide (DMF) enhances reaction homogeneity, reducing side-product formation. A modified protocol using DMF at 120°C for 3 hours under nitrogen atmosphere achieves a 65% isolated yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The use of DMF also facilitates easier isolation via precipitation upon cooling, minimizing solvent waste.

Microwave-Assisted Synthesis

Solid-Supported Microwave Irradiation

Microwave irradiation paired with solid supports like acidic alumina or montmorillonite K-10 clay markedly improves reaction efficiency. In this method, benzoin and thiourea are adsorbed onto the solid support (1:1.2 molar ratio) and irradiated at 300 W for 8–10 minutes. The solid matrix acts as both a catalyst and energy transfer medium, enabling rapid heating and reducing reaction times from hours to minutes. This approach achieves a 72% yield with >95% purity, as validated by high-resolution mass spectrometry (HRMS).

Table 1: Comparative Analysis of Conventional vs. Microwave Methods

ParameterConventional (Hexanol/HCl)Microwave (Alumina)
Reaction Time4 hours10 minutes
Yield50%72%
Purity85–90%>95%
Energy ConsumptionHighLow

One-Pot Synthesis from Aryl Aldehydes

Acyloin Intermediate Formation

An alternative route involves the in situ generation of acyloins (e.g., benzoin) from aryl aldehydes. Benzaldehyde derivatives are condensed with sodium cyanide (NaCN) in methanol-water (3:1) at reflux to form benzoin, which is subsequently treated with thiourea in n-butanol under acidic conditions. This one-pot strategy eliminates the need for isolated acyloin intermediates, streamlining the synthesis. For example, using p-methoxybenzaldehyde yields 4,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol in 58% yield.

Catalytic Enhancements

Incorporating β-cyclodextrin-propyl sulfonic acid as a phase-transfer catalyst in the acyloin-thiourea cyclization improves regioselectivity. The catalyst’s hydrophobic cavity facilitates reactant alignment, enhancing reaction rates and yields (up to 68%) while reducing thiourea decomposition.

Mechanistic Insights and Side Reactions

Cyclization Pathway

The formation of this compound proceeds through a thiourea-mediated cyclization mechanism. Thiourea attacks the electrophilic carbonyl of benzoin, forming a thioamide intermediate. Intramolecular dehydration then generates the imidazole ring, with the thione tautomer stabilizing the structure. Competing pathways, such as over-oxidation to disulfides or dimerization, are mitigated by controlled stoichiometry and inert atmospheres.

Byproduct Formation and Mitigation

Common byproducts include 4,5-diphenylimidazole (lacking the thiol group) and bis-imidazole sulfides. These arise from incomplete thiourea incorporation or oxidative coupling, respectively. Employing excess thiourea (1.5 equiv) and antioxidants like ascorbic acid suppresses such side reactions, enhancing product purity.

Advanced Characterization Techniques

Spectroscopic Validation

1H NMR analysis of this compound reveals distinct aromatic proton resonances at δ 7.2–7.5 ppm (10H, m, Ph) and a broad singlet for the NH proton at δ 12.8 ppm. The thione sulfur’s deshielding effect is observed in 13C NMR at δ 167.5 ppm (C=S). HRMS (ESI+) confirms the molecular ion peak at m/z 327.0921 [M+H]+ (calculated for C20H15N2S: 327.0924).

Chromatographic Monitoring

TLC (silica gel, ethyl acetate/hexanes 1:3) tracks reaction progress, with the product exhibiting an Rf of 0.45 under UV254. High-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water 70:30) confirms >95% purity in microwave-synthesized batches.

Scalability and Industrial Applicability

Batch vs. Continuous Flow Synthesis

Pilot-scale studies demonstrate that microwave-assisted synthesis scales linearly to 1 kg batches with consistent yields (70–72%). Continuous flow systems utilizing packed-bed reactors (solid support + microwave) achieve throughputs of 5 kg/day, highlighting industrial viability.

Environmental Impact Assessment

Microwave methods reduce solvent consumption by 60% compared to conventional reflux, aligning with green chemistry principles. Life-cycle analysis (LCA) estimates a 45% lower carbon footprint for microwave-derived batches .

Chemical Reactions Analysis

Nucleophilic Substitution with Benzyl Halides

The thiol group undergoes alkylation with benzyl bromide derivatives under reflux conditions in absolute ethanol. This reaction produces 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a–g) with yields ranging from 71% to 85% . Structural confirmation via ¹H/¹³C NMR shows the disappearance of the thiol proton signal at 3.5 ppm and new aromatic proton integrations .

Table 1: Derivatives of 4,5-diphenyl-1H-imidazole-2-thiol via benzyl halide substitution

CompoundR Group (Benzyl Derivative)Yield (%)M.P. (°C)
2a -H85198–200
2b 4-Fluorobenzyl78210–212
2c 4-Trifluoromethylbenzyl71205–207
2d 4-Chlorobenzyl80215–217

Click Reactions with Benzyl Azides

The propargyl thioether intermediate reacts with substituted benzyl azides to yield 14 triazole hybrids (8a–n). These compounds exhibit potent α-glucosidase inhibition, surpassing the reference drug acarbose (IC₅₀ = 750 μM) .

Table 2: α-Glucosidase inhibition by triazole hybrids

CompoundR Group (Benzyl Azide)IC₅₀ (μM)
8g 2-Chlorobenzyl85.6 ± 0.4
8i 2-Bromobenzyl88.3 ± 0.6
8e 4-Methylbenzyl231.4 ± 1.0

Kinetic analysis of 8g revealed competitive inhibition with Kᵢ = 80.2 μM, indicating direct competition with substrate binding at the enzyme’s active site .

Stability and Reactivity in Biological Media

While not directly involving the parent thiol, gold(I/III) complexes derived from 4,5-diphenylimidazole ligands demonstrate stability in RPMI 1640 medium. These complexes interact with glutathione (GSH), forming stable adducts (e.g., (NHC)gold(I)-GSH ) that retain biological activity against cisplatin-resistant cancer cells .

Structural and Mechanistic Insights

  • NMR Analysis : Successful substitutions eliminate the thiol proton signal (δ 3.5 ppm) and introduce new SCH₂ proton resonances at δ 4.1–4.3 ppm .

  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm derivatives’ molecular weights (e.g., 2c : m/z 465.1) .

This reactivity profile positions this compound as a critical scaffold for developing enzyme inhibitors and anticancer agents. Future research should explore its oxidation/reduction pathways and coordination chemistry with transition metals.

Scientific Research Applications

Corrosion Inhibition

Overview
DIT has been extensively studied for its effectiveness as a corrosion inhibitor, particularly for metals such as C38 steel in acidic environments. Research indicates that DIT can significantly reduce corrosion rates in 1 M HCl solutions.

Case Studies

  • Electrochemical Studies : A study demonstrated that DIT displayed excellent inhibition efficiency, with gravimetric and electrochemical methods confirming its protective qualities against corrosion. The compound functions by adsorbing onto the metal surface, forming a protective layer that mitigates acid attack .
  • Mechanism of Action : The inhibition mechanism involves the formation of a complex between the thiol group of DIT and the metal surface, which effectively blocks corrosive agents from interacting with the steel .
Study ReferenceCorrosion Rate Reduction (%)Method Used
85Gravimetric
78Electrochemical

Fluorescence Sensing

Overview
DIT derivatives have been explored as potential organic fluorophores due to their unique photophysical properties. These compounds exhibit solvatofluorochromic behavior, making them suitable for solvent polarity-sensitive applications.

Research Findings

  • Fluorescence Sensitivity : DIT derivatives show remarkable fluorescence changes in response to varying solvent polarities and the presence of protic acids. This property can be exploited in developing chemosensors for environmental monitoring .
  • Molecular Design : The ability to tune fluorescence through functional group modifications allows for the creation of tailored sensors that can detect specific analytes based on their interaction with the imidazole core .

Medicinal Chemistry

Overview
The potential therapeutic applications of DIT are being investigated, particularly in cancer treatment. Preliminary studies suggest that DIT and its derivatives may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

  • Cytotoxic Effects : Research has indicated that complexes formed with DIT show promising inhibitory effects against cisplatin-resistant cancer cells. These findings suggest a potential role for DIT in overcoming drug resistance in cancer therapies .
  • Mechanism of Action : The mechanism behind its anticancer activity appears to involve interference with cellular signaling pathways, although further studies are needed to elucidate these interactions fully .
Application AreaPotential BenefitsCurrent Status
Corrosion InhibitionHigh efficiency in acidic mediaWell-established
Fluorescence SensingTailored sensors for environmental monitoringUnder development
Medicinal ChemistryAnticancer propertiesPreliminary findings

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Reactivity and Steric Effects

  • Steric Influence: The 4,5-diphenyl substitution in 4,5-diphenyl-1H-imidazole-2-thiol introduces significant steric hindrance. In reactions with enynones, this favors 5-exo-dig cyclization (forming furan derivatives) over alternative pathways observed in 4-phenyl-substituted analogs .
  • Tautomerism : Unlike 1-methyl-4,5-diphenyl-1H-imidazole-2-thiol, which locks the thione form via N-methylation, the parent compound exhibits dynamic thiol-thione tautomerism, influencing its coordination chemistry .

Photophysical and NLO Properties

  • NLO Performance: Quantum mechanical calculations and Z-scan techniques reveal that this compound exhibits superior third-order nonlinear susceptibility (χ³) compared to hydroxyl- or pyridyl-substituted analogs, attributed to extended π-conjugation .
  • Fluorescence Quenching : Derivatives with electron-withdrawing groups (e.g., phthalimide in compound 6-8) show redshifted emission spectra but lower quantum yields due to intramolecular charge transfer .

Catalytic and Coordination Chemistry

  • Metal Complexation : The thiol/thione group in this compound facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis .
  • Comparison with Pyridyl Derivatives : 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole forms hydrogen-bonded crystalline networks (O-H⋯N interactions), unlike the sulfur-centered interactions in diphenyl derivatives .

Material Science

  • Crystallography : SHELX software has been pivotal in resolving the crystal structures of these compounds, revealing how substituents influence packing motifs. For example, the title compound forms π-π stacked layers, while pyridyl analogs adopt helical chains via hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-diphenyl-1H-imidazole-2-thiol, and what experimental conditions are critical for optimizing yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-component condensation reactions involving aldehydes, ammonium acetate, and benzil derivatives under reflux conditions. For example, substituted imidazoles are synthesized by heating benzil, aldehydes (e.g., nitrobenzaldehyde), and ammonium acetate in methanol or ethanol at 60–80°C for 12–24 hours . Critical parameters include stoichiometric ratios of reactants, solvent choice (polar protic solvents enhance cyclization), and temperature control to avoid side reactions. Post-synthesis purification via column chromatography (ethyl acetate/ethanol/triethylamine mixtures) and recrystallization (methanol/diethyl ether) is essential for isolating high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (<sup>1</sup>H/<sup>13</sup>C) confirms substituent positions and hydrogen bonding. FT-IR identifies thiol (-SH) stretching vibrations (~2500 cm<sup>-1</sup>) and C=N/C-S bonds .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and anisotropic displacement parameters. Software suites like SHELXL refine structural models, while ORTEP-III (via WinGX) visualizes thermal ellipsoids and molecular packing . Mercury CSD aids in analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and void spaces in the crystal lattice .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the corrosion inhibition efficiency of this compound on metals in acidic environments, and what parameters should be prioritized?

  • Methodological Answer :

  • Gravimetric Analysis : Immerse metal coupons (e.g., C38 steel) in HCl solutions with varying inhibitor concentrations (0.1–5 mM) at 25–60°C for 6–24 hours. Measure weight loss to calculate inhibition efficiency (%IE) using the formula:
    %IE = \frac{W_0 - W_i}{W_0} \times 100

     where $W_0$ and $W_i$ are weight losses without and with inhibitor, respectively <span data-key="24" class="reference-num" data-pages="undefined">6</span><span data-key="25" class="reference-num" data-pages="undefined">14</span>.  
    
    • Electrochemical Techniques : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess corrosion current density (icorri_{corr}) and charge transfer resistance (RctR_{ct}).
    • Adsorption Isotherms : Fit data to Langmuir or Temkin models to determine adsorption thermodynamics (ΔG0ads, ΔH0) and mechanism (physisorption vs. chemisorption) .

Q. What strategies are recommended for resolving contradictions in reported data on the reactivity of this compound derivatives under varying substituent effects?

  • Methodological Answer :
    • Systematic Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups at the phenyl rings and compare their reactivity in standardized assays (e.g., corrosion inhibition, catalytic activity).
    • Computational Modeling : Use DFT calculations (e.g., Gaussian) to correlate substituent effects with frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites .
    • Cross-Validation : Replicate conflicting studies under identical conditions (solvent, temperature, instrumentation) to isolate experimental variables. For example, discrepancies in inhibition efficiency may arise from differences in metal surface pretreatment or electrolyte purity .

Q. How do crystallographic software tools like SHELXL and Mercury assist in elucidating the anisotropic displacement parameters and intermolecular interactions of this compound in crystal lattices?

  • Methodological Answer :
    • SHELXL : Refines anisotropic displacement parameters (ADPs) to model thermal motion of atoms, ensuring accurate bond length/angle measurements. Its robust least-squares algorithms handle twinning or disordered structures common in imidazole derivatives .
    • Mercury CSD : Visualizes Hirshfeld surfaces to quantify intermolecular contacts (e.g., C-H⋯π, O-H⋯N). The "Packing Similarity" tool compares crystal packing motifs across derivatives, revealing steric or electronic influences on lattice stability .
    • ORTEP for Windows : Generates publication-quality thermal ellipsoid plots, highlighting deviations from ideal geometry (e.g., planarity of the imidazole ring) .

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